molecular formula C19H23N3O2S B2782141 1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one CAS No. 1903794-09-1

1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2782141
CAS No.: 1903794-09-1
M. Wt: 357.47
InChI Key: PCCVMOFVQBFFOD-UHFFFAOYSA-N
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Description

1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one is a complex organic compound that features a unique structure combining elements of thieno, pyridine, and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,2-c]pyridine core, followed by the introduction of the piperidine and pyridinone moieties through a series of coupling and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and efficient purification techniques. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the reproducibility and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction type.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mode of action fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

3-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-20-8-2-3-16(18(20)23)19(24)21-9-4-15(5-10-21)22-11-6-17-14(13-22)7-12-25-17/h2-3,7-8,12,15H,4-6,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCVMOFVQBFFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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